molecular formula C11H13BrO B1518036 1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene CAS No. 561313-86-8

1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene

Cat. No. B1518036
CAS RN: 561313-86-8
M. Wt: 241.12 g/mol
InChI Key: MYJTZWMOPZETNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene (1-Bromo-4-cyclopropylmethoxybenzene, BCPM) is an organic compound belonging to the class of benzene derivatives. BCPM is a colorless liquid with a faint odor and is soluble in most organic solvents. BCPM is an important intermediate in the synthesis of various compounds, such as pharmaceuticals, dyes, and polymers. It is also used as a catalyst in various chemical reactions.

Scientific Research Applications

Synthetic Applications and Molecular Properties

  • Synthesis and Binding of Metal Cations : A study by Kumar, Singh, and Singh (1992) discussed the synthesis of macrocycles using a compound structurally similar to "1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene", demonstrating their selective extraction capabilities for lead over other metal cations, highlighting potential applications in metal ion sensing or separation Kumar et al., 1992.

  • Molecular Electronics : Stuhr-Hansen and colleagues (2005) described the utility of aryl bromides as precursors for the synthesis of molecular wires, indicating the role of such compounds in developing components for molecular electronics Stuhr-Hansen et al., 2005.

  • Synthetic Methodologies for Spirocyclic Compounds : Majumdar and Alam (2006) reported on the regioselective formation of spirocyclic compounds through aryl radical cyclization, showcasing the synthetic versatility of bromoaryl compounds in constructing complex molecular architectures Majumdar & Alam, 2006.

  • Conformational Properties and Host-Guest Chemistry : Kou et al. (2010) explored the synthesis and conformational properties of nonsymmetric pillar[5]arenes, with potential applications in host-guest chemistry, demonstrating the structural diversity achievable with bromoaryl compounds Kou et al., 2010.

  • Green Chemistry and Electro-synthesis : Habibi, Pakravan, and Nematollahi (2014) investigated the electrochemical reduction of 1,2-bis(bromomethyl)benzene in a green synthesis context, revealing the potential of such compounds in sustainable chemical processes Habibi et al., 2014.

properties

IUPAC Name

1-(bromomethyl)-4-(cyclopropylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-6,10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJTZWMOPZETNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene
Reactant of Route 4
1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene
Reactant of Route 5
1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene
Reactant of Route 6
Reactant of Route 6
1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.